3-Fluoro-5-(fluoromethyl)benzaldehyde
Description
3-Fluoro-5-(fluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 3-position and a fluoromethyl group (-CH2F) at the 5-position of the benzene ring. This compound is structurally significant in medicinal chemistry, particularly in the development of positron emission tomography (PET) radioligands targeting metabotropic glutamate receptor subtype 5 (mGluR5). Derivatives of this scaffold, such as [18F]SP203, have been used to image mGluR5 in non-human primates and humans, enabling studies of neuropsychiatric disorders . The fluoromethyl group contributes to metabolic stability and receptor binding affinity, though its susceptibility to glutathione-mediated radiodefluorination in vivo has been noted .
Properties
Molecular Formula |
C8H6F2O |
|---|---|
Molecular Weight |
156.13 g/mol |
IUPAC Name |
3-fluoro-5-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6F2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
InChI Key |
YSAYDQMYOXPMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)F)CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Fluoro-5-(fluoromethyl)benzaldehyde with structurally related compounds, focusing on substituent effects, receptor affinity, metabolic stability, and applications:
Key Findings:
Substituent Effects on Receptor Binding: The fluoromethyl group in 3-Fluoro-5-(fluoromethyl)benzaldehyde enhances mGluR5 binding affinity compared to non-fluorinated analogs. However, its replacement with a trifluoromethyl group (3-Fluoro-5-(trifluoromethyl)benzaldehyde) may improve metabolic stability but reduce specificity due to increased lipophilicity . [11C]ABP688, lacking a fluoromethyl group, achieves high receptor specificity (80% blocking in vivo) via a distinct cyclohexenone oxime scaffold .
Metabolic Stability :
- The fluoromethyl group in [18F]SP203 is susceptible to glutathione S-transferase-mediated substitution, leading to radiodefluorination and bone uptake of free [18F]− . In contrast, [11C]ABP688’s methyloxime group resists such metabolism, enabling prolonged brain imaging .
- Trifluoromethyl (CF3) and methoxymethoxy (OCH2OCH3) groups confer greater metabolic stability due to resistance to nucleophilic attack .
Structural Analogues in Drug Development: 3-Fluoro-5-phenylbenzaldehyde and its derivatives (e.g., 3-Fluoro-5-phenylbenzonitrile) are explored for modified receptor interactions, leveraging steric bulk from the phenyl group . 2-Fluoro-5-hydroxybenzaldehyde derivatives exhibit polar properties suitable for non-imaging applications, such as antioxidants .
Applications in PET Imaging :
- [18F]SP203 and [11C]ABP688 are benchmark ligands for mGluR5 imaging, but their differing metabolic profiles influence clinical utility. [18F]SP203’s defluorination limits quantitative accuracy, while [11C]ABP688’s stability supports rodent-to-human translation .
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